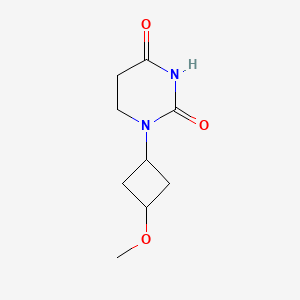![molecular formula C14H20N2O3 B6633305 N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-(methylamino)benzamide](/img/structure/B6633305.png)
N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-(methylamino)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-(methylamino)benzamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is an essential component of the B-cell receptor signaling pathway, and its inhibition has shown promising results in the treatment of various B-cell malignancies.
Wirkmechanismus
N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-(methylamino)benzamide selectively binds to the active site of BTK and inhibits its kinase activity. BTK is a key mediator of B-cell receptor signaling, and its inhibition leads to the suppression of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways. This ultimately results in the induction of apoptosis in B-cell lymphoma cells.
Biochemical and Physiological Effects:
N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-(methylamino)benzamide has been shown to selectively inhibit BTK activity in B cells, without affecting other kinases or non-B-cell cells. This selectivity reduces the potential for off-target effects and toxicity. Additionally, N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-(methylamino)benzamide has shown good pharmacokinetic properties, including high oral bioavailability and a long half-life.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-(methylamino)benzamide is its selectivity for BTK, which allows for more precise targeting of B-cell malignancies. Additionally, N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-(methylamino)benzamide has shown good pharmacokinetic properties, which makes it suitable for use in preclinical and clinical studies. However, one limitation of N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-(methylamino)benzamide is its potential for resistance development, which may limit its long-term efficacy.
Zukünftige Richtungen
There are several potential future directions for N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-(methylamino)benzamide research. One area of interest is the development of combination therapies that include N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-(methylamino)benzamide and other anti-cancer agents. Additionally, further studies are needed to determine the optimal dosing and treatment regimen for N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-(methylamino)benzamide in various B-cell malignancies. Finally, research into the mechanisms of resistance to BTK inhibitors, including N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-(methylamino)benzamide, may lead to the development of new strategies to overcome this limitation.
Synthesemethoden
N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-(methylamino)benzamide can be synthesized using a multi-step process that involves the coupling of several intermediates. The first step involves the protection of the hydroxyl group of 2-methyloxolane-3,4-diol using a tert-butyldimethylsilyl (TBDMS) group. The protected intermediate is then reacted with 2-(methylamino)benzoic acid to form the amide bond. The resulting compound is then deprotected to yield N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-(methylamino)benzamide.
Wissenschaftliche Forschungsanwendungen
N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-(methylamino)benzamide has been extensively studied for its potential use in the treatment of B-cell malignancies. Preclinical studies have shown that N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-(methylamino)benzamide inhibits BTK activity and blocks downstream signaling pathways, resulting in the induction of apoptosis in B-cell lymphoma cells. Additionally, N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-(methylamino)benzamide has shown promising results in combination with other anti-cancer agents, such as rituximab and venetoclax.
Eigenschaften
IUPAC Name |
N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-(methylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-10-14(18,7-8-19-10)9-16-13(17)11-5-3-4-6-12(11)15-2/h3-6,10,15,18H,7-9H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INIHRLIKWDMGAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCO1)(CNC(=O)C2=CC=CC=C2NC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-(methylamino)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-N-[2-(1,3-thiazol-2-yl)propyl]-2,3-dihydro-1H-indene-1,3-diamine](/img/structure/B6633235.png)
![8-[2-(4-Methylpyrazol-1-yl)ethylamino]-5,6,7,8-tetrahydronaphthalen-2-ol](/img/structure/B6633237.png)
![1-[2-(1,3-Thiazol-2-yl)propylcarbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B6633243.png)
![2-amino-N-[(1-ethylcyclopentyl)methyl]pyridine-4-sulfonamide](/img/structure/B6633246.png)
![5-chloro-6-(ethylamino)-N-[2-(1,3-thiazol-2-yl)propan-2-yl]pyridine-3-carboxamide](/img/structure/B6633261.png)
![2-(3-aminophenyl)-N-[2-(oxan-2-yl)ethyl]acetamide](/img/structure/B6633268.png)
![N-[(1-methylpyrrolidin-2-yl)methyl]pyrazin-2-amine](/img/structure/B6633281.png)
![N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]isoquinolin-1-amine](/img/structure/B6633283.png)
![6-[(3-Hydroxyoxolan-3-yl)methylamino]pyridazine-3-carboxylic acid](/img/structure/B6633300.png)
![4-[(4-Amino-2-methyl-4-oxobutan-2-yl)carbamoyl]benzoic acid](/img/structure/B6633310.png)
![2-chloro-N-[2-(1-methylpyrazol-3-yl)ethyl]acetamide](/img/structure/B6633311.png)
![3-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]-2-methoxypropanoic acid](/img/structure/B6633318.png)